ethyl (2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate
Overview
Description
Ethyl (2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound with the molecular formula C16H16N4O3S2 and a molecular weight of 376.459 g/mol . This compound is notable for its unique structure, which includes a benzimidazole ring, a thiazole ring, and an ethyl acetate group. It is used in various scientific research applications due to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-iodobenzaldehyde in the presence of copper(I) iodide, 1,10-phenanthroline, potassium carbonate, and dimethylformamide (DMF) at 140°C for 18 hours . The final product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted benzimidazole or thiazole derivatives .
Scientific Research Applications
Ethyl (2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of ethyl (2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets. The benzimidazole ring can bind to DNA or proteins, inhibiting their function. The thiazole ring can interact with enzymes, altering their activity. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl)acetate
- Ethyl (2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetyl}amino)-1,3-thiazol-4-yl)acetate
- Ethyl (2-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazol-4-yl)acetate
Uniqueness
Ethyl (2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its combination of a benzimidazole ring and a thiazole ring, which imparts distinct chemical properties and biological activities. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
ethyl 2-[2-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-1,3-thiazol-4-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S2/c1-2-23-14(22)7-10-8-24-15(17-10)20-13(21)9-25-16-18-11-5-3-4-6-12(11)19-16/h3-6,8H,2,7,9H2,1H3,(H,18,19)(H,17,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPZJEUOLGFSPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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